Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate
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Overview
Description
Preparation Methods
The synthesis of sodium p-(3-amino-4-methylbenzamido)benzenesulphonate typically involves a multi-step process starting from benzoyl chloride . The general synthetic route includes the following steps:
Reaction with 3-amino-4-methylbenzoic acid: Benzoyl chloride reacts with 3-amino-4-methylbenzoic acid to form an intermediate product.
Sulfonation: The intermediate product undergoes sulfonation with benzenesulfonic acid.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the final sodium salt.
Industrial production methods may involve optimizing reaction conditions such as temperature, reaction time, and reagent molar ratios to maximize yield and purity .
Chemical Reactions Analysis
Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium p-(3-amino-4-methylbenzamido)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in biochemical pathways, influencing various cellular processes .
Comparison with Similar Compounds
Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate can be compared with other similar compounds such as:
This compound: Similar in structure but may have different substituents on the benzene ring.
This compound: Another related compound with variations in the sulfonate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
71077-34-4 |
---|---|
Molecular Formula |
C14H13N2NaO4S |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
sodium;4-[(3-amino-4-methylbenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O4S.Na/c1-9-2-3-10(8-13(9)15)14(17)16-11-4-6-12(7-5-11)21(18,19)20;/h2-8H,15H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
QJGAGCZWQGHNDW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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